molecular formula C30H51NO12 B8114434 endo-BCN-PEG8-acid

endo-BCN-PEG8-acid

Cat. No.: B8114434
M. Wt: 617.7 g/mol
InChI Key: RTKJPUANVDIPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

endo-BCN-PEG8-acid is a compound that contains a bicyclo[6.1.0]non-4-yne (BCN) group and a polyethylene glycol (PEG) chain with eight ethylene glycol units, terminating in a carboxylic acid group. This compound is known for its utility in bioconjugation and click chemistry, particularly in copper-free click reactions with azide-tagged biomolecules. The hydrophilic PEG spacer enhances solubility in aqueous media, making it suitable for various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-BCN-PEG8-acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

endo-BCN-PEG8-acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

endo-BCN-PEG8-acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of endo-BCN-PEG8-acid involves its ability to undergo click chemistry reactions with azide-tagged molecules. The BCN group, due to its strained alkyne structure, readily reacts with azides to form triazole linkages without the need for copper catalysts. This copper-free click chemistry is particularly advantageous in biological systems where copper can be toxic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

endo-BCN-PEG8-acid is unique due to its combination of a BCN group and an eight-unit PEG chain, which provides a balance of reactivity and solubility. The BCN group enables rapid and efficient click chemistry reactions, while the PEG chain enhances solubility and biocompatibility, making it suitable for a wide range of applications in bioconjugation, drug delivery, and material science .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51NO12/c32-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-24-42-22-20-40-18-16-38-14-12-36-10-8-31-30(34)43-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKJPUANVDIPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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